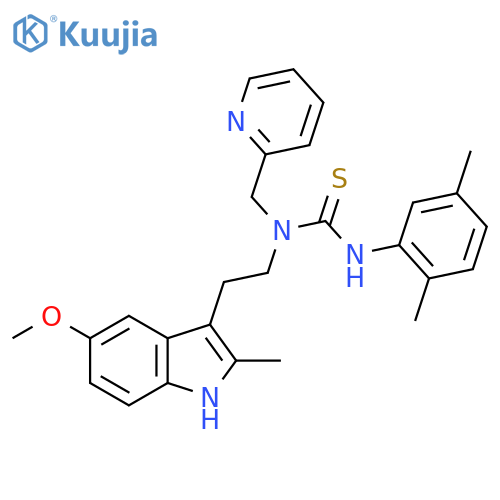Cas no 851937-04-7 (3-(2,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-2-yl)methylthiourea)

3-(2,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-2-yl)methylthiourea Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea
- AKOS001830851
- 3-(2,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea
- 851937-04-7
- 3-(2,5-dimethylphenyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- F0633-0196
- Thiourea, N'-(2,5-dimethylphenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2-pyridinylmethyl)-
- 3-(2,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-2-yl)methylthiourea
-
- Inchi: 1S/C27H30N4OS/c1-18-8-9-19(2)26(15-18)30-27(33)31(17-21-7-5-6-13-28-21)14-12-23-20(3)29-25-11-10-22(32-4)16-24(23)25/h5-11,13,15-16,29H,12,14,17H2,1-4H3,(H,30,33)
- InChI Key: USXYPKKROFSOQL-UHFFFAOYSA-N
- SMILES: S=C(NC1C=C(C)C=CC=1C)N(CC1C=CC=CN=1)CCC1=C(C)NC2C=CC(=CC1=2)OC
Computed Properties
- Exact Mass: 458.21403277g/mol
- Monoisotopic Mass: 458.21403277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 633
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 85.3Ų
Experimental Properties
- Density: 1.237±0.06 g/cm3(Predicted)
- Boiling Point: 644.1±65.0 °C(Predicted)
- pka: 13.21±0.70(Predicted)
3-(2,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-2-yl)methylthiourea Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0633-0196-1mg |
3-(2,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea |
851937-04-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0633-0196-2μmol |
3-(2,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea |
851937-04-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0633-0196-2mg |
3-(2,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea |
851937-04-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| A2B Chem LLC | BA62999-1mg |
3-(2,5-dimethylphenyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-2-yl)methyl]thiourea |
851937-04-7 | 1mg |
$245.00 | 2024-04-19 |
3-(2,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-2-yl)methylthiourea Related Literature
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
4. Book reviews
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Additional information on 3-(2,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-2-yl)methylthiourea
3-(2,5-Dimethylphenyl)-1-2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl-1-(Pyridin-2-Yl)Methylthiourea
3-(2,5-Dimethylphenyl)-1-2-(5-Methoxy-2-Methyl-1H-Indol-3-Yl)Ethyl-1-(Pyridin-2-Yl)Methylthiourea is a complex organic compound with the CAS number 851937-04-7. This compound has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. The compound's structure is characterized by a combination of aromatic rings, heterocyclic groups, and sulfur-containing functional groups, which contribute to its versatile chemical behavior.
The molecular structure of 851937-04-7 includes a pyridine ring, a methylthiourea group, and a substituted indole moiety. These structural elements are known to play critical roles in determining the compound's reactivity and biological activity. Recent studies have highlighted the potential of this compound as a precursor for synthesizing advanced materials with tailored electronic properties. For instance, researchers have explored its use in the development of novel semiconducting polymers and organic light-emitting diodes (OLEDs), where its sulfur-based functional groups contribute to improved charge transport properties.
In the pharmaceutical industry, 851937-04-7 has been investigated for its potential as a building block in drug design. Its indole moiety is particularly interesting due to its similarity to certain bioactive molecules found in nature. For example, indole derivatives are known to exhibit anti-inflammatory, antioxidant, and anticancer activities. By modifying the substituents on the indole ring, researchers can potentially tune the compound's pharmacokinetic properties and enhance its therapeutic efficacy.
One of the most promising applications of this compound lies in its ability to act as a versatile building block for constructing supramolecular assemblies. The pyridine ring in the molecule can participate in hydrogen bonding and π–π interactions, which are essential for forming stable supramolecular structures. Recent research has demonstrated that this compound can self-assemble into nanofibers with high aspect ratios, making it a candidate for applications in nanotechnology and drug delivery systems.
The synthesis of 851937-04-7 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the methylthiourea group through nucleophilic substitution reactions and the construction of the indole ring via cyclization reactions. Researchers have also explored green chemistry approaches to improve the efficiency and sustainability of the synthesis process, such as using biodegradable solvents and reducing waste generation.
In terms of safety and environmental impact, 851937-04-7 has been classified as non-hazardous under standard conditions. However, proper handling procedures should still be followed to minimize exposure risks. The compound's stability under various environmental conditions has been extensively studied, with results indicating that it is resistant to degradation under normal storage conditions.
Looking ahead, the future of 851937-CAS No: 851937 04 7 lies in its potential to bridge gaps between different scientific disciplines. By leveraging its unique chemical properties, researchers can unlock new possibilities in fields ranging from materials science to medicine. As ongoing studies continue to uncover new applications for this compound, it is poised to become an essential tool in the arsenal of modern chemistry.
851937-04-7 (3-(2,5-dimethylphenyl)-1-2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl-1-(pyridin-2-yl)methylthiourea) Related Products
- 10593-78-9(5,6,7,8-tetrahydropteridine)
- 1805968-93-7(4-Amino-2,3-dichloro-5-(difluoromethyl)pyridine)
- 1226181-10-7(1-ethoxy-2-(2-isocyanatoethyl)benzene)
- 2172233-23-5(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidomethyl}-4-methylpentanoic acid)
- 1340550-61-9(1-(2,4-difluorophenyl)cyclopropylmethanamine)
- 1436196-30-3(2-(2-Butyn-1-yl-2-propyn-1-ylamino)-N-(1-cyano-1-cyclopropylethyl)acetamide)
- 1359320-32-3(N-(2,5-dichlorophenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine)
- 847490-69-1(4-iodo-1,2-oxazole)
- 683206-53-3((2s)-Benzhydryl-3-quinuclidinone)
- 1522392-39-7(3-{bicyclo4.1.0heptan-7-yl}-1,4-dimethyl-1H-pyrazol-5-amine)



